6-(Hydroxymethyl)pyridine-2-carboxamide
Overview
Description
6-(Hydroxymethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide typically involves the reaction of 6-(hydroxymethyl)pyridine with a suitable amide-forming reagent. One common method is the reaction of 6-(hydroxymethyl)pyridine with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-(Carboxy)pyridine-2-carboxamide.
Reduction: 6-(Aminomethyl)pyridine-2-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity or altering their function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
6-(Hydroxymethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
6-(Aminomethyl)pyridine-2-carboxamide: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Pyridine-2-carboxamide: Lacks the hydroxymethyl group but retains the carboxamide functionality.
Uniqueness: 6-(Hydroxymethyl)pyridine-2-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCXCEKIEZBYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565360 | |
Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41337-83-1 | |
Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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